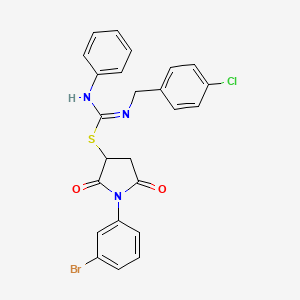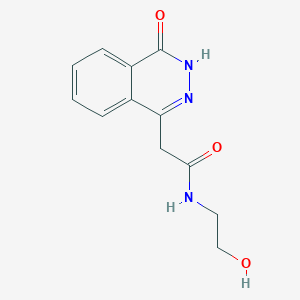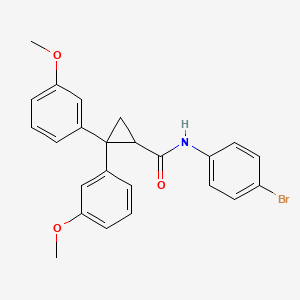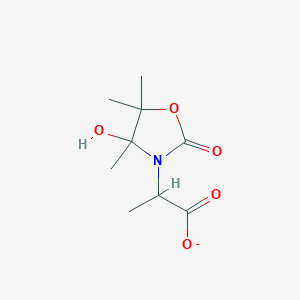
1-(3-bromophenyl)-2,5-dioxopyrrolidin-3-yl N-(4-chlorobenzyl)-N'-phenylcarbamimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-BROMOPHENYL)-3-{[(4-CHLOROBENZYL)AMINOMETHYL]SULFANYL}-2,5-DIOXOPYRROLIDINE is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-BROMOPHENYL)-3-{[(4-CHLOROBENZYL)AMINOMETHYL]SULFANYL}-2,5-DIOXOPYRROLIDINE typically involves multi-step organic reactions. The process may start with the bromination of phenyl compounds, followed by the introduction of the chlorobenzyl group through nucleophilic substitution. The formation of the imine and subsequent thiolation are critical steps in the synthesis. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions is essential to maintain consistency and efficiency. Purification methods such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-BROMOPHENYL)-3-{[(4-CHLOROBENZYL)AMINOMETHYL]SULFANYL}-2,5-DIOXOPYRROLIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the imine or other functional groups.
Substitution: The bromine and chlorine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. It can be used in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Biology
Biologically, the compound may be investigated for its interactions with biological molecules and potential therapeutic effects. It could serve as a lead compound in drug discovery and development.
Medicine
In medicine, the compound’s unique structure may offer potential as a therapeutic agent for various diseases. Research may focus on its efficacy, safety, and mechanism of action in treating specific conditions.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts.
Mechanism of Action
The mechanism of action of 1-(3-BROMOPHENYL)-3-{[(4-CHLOROBENZYL)AMINOMETHYL]SULFANYL}-2,5-DIOXOPYRROLIDINE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism fully.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives with bromine, chlorine, and sulfur-containing functional groups. Examples might be:
- 1-(3-BROMOPHENYL)-3-{[(4-CHLOROBENZYL)AMINOMETHYL]SULFANYL}-2,5-DIOXOPYRROLIDINE
- 1-(3-BROMOPHENYL)-3-{[(4-CHLOROBENZYL)AMINOMETHYL]SULFANYL}-2,5-DIOXOPYRROLIDINE
Uniqueness
The uniqueness of 1-(3-BROMOPHENYL)-3-{[(4-CHLOROBENZYL)AMINOMETHYL]SULFANYL}-2,5-DIOXOPYRROLIDINE lies in its specific combination of functional groups and their spatial arrangement. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.
Properties
Molecular Formula |
C24H19BrClN3O2S |
|---|---|
Molecular Weight |
528.8 g/mol |
IUPAC Name |
[1-(3-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(4-chlorophenyl)methyl]-N-phenylcarbamimidothioate |
InChI |
InChI=1S/C24H19BrClN3O2S/c25-17-5-4-8-20(13-17)29-22(30)14-21(23(29)31)32-24(28-19-6-2-1-3-7-19)27-15-16-9-11-18(26)12-10-16/h1-13,21H,14-15H2,(H,27,28) |
InChI Key |
QBSBSCDEDXUALE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=CC=C2)Br)SC(=NCC3=CC=C(C=C3)Cl)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B14949165.png)

![Morpholino[3-(morpholinocarbonyl)-5-nitrophenyl]methanone](/img/structure/B14949179.png)
![3-[N'-(3H-Indol-3-ylmethylene)-hydrazino]-5-methyl-[1,2,4]triazol-4-ylamine](/img/structure/B14949184.png)
![5,6-Bis(2-methyl-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B14949189.png)
![6-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B14949197.png)

![5-methyl-2-(pentafluorophenyl)-4-[(Z)-(pentylimino)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14949204.png)
![N'-{(E)-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]methylidene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B14949205.png)

![N'-[(E)-(3-chlorophenyl)methylidene]-4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzohydrazide](/img/structure/B14949211.png)

![N-{(1Z)-1-(2-hydroxyphenyl)-3-[(2Z)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B14949222.png)
![4-{(1E)-1-[2-(quinolin-2-yl)hydrazinylidene]ethyl}aniline](/img/structure/B14949230.png)
